Acetamido(methoxy)phosphinate

Description

Significance of Phosphinate Chemistry in Contemporary Research

Phosphinates, which feature a phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen atom and two carbon atoms (or one carbon and one hydrogen), are a significant class of organophosphorus compounds. nih.gov They are recognized for their role as valuable intermediates in the synthesis of more complex organophosphorus molecules. nih.gov Research in phosphinate chemistry is driven by the quest for more sustainable and safer chemical processes, with phosphinates being explored as alternatives to traditional phosphorus precursors like phosphorus trichloride. nih.gov Their derivatives have shown potential in medicinal chemistry and as ligands in catalysis.

Structural Classification and Nomenclature of Phosphinates with Heteroatomic Ligands

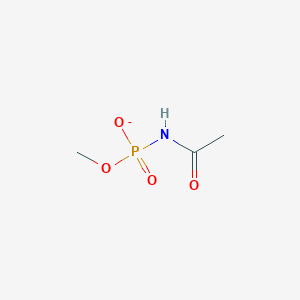

Phosphinates are structurally defined by the R¹R²P(O)OR³ formula. When the R groups attached to the phosphorus atom are not carbon, but rather heteroatoms like nitrogen or oxygen, the classification becomes more specific. Ligands containing different heteroatoms, such as P,N-phosphine ligands, are of great interest due to the combined structural and coordination benefits arising from the different basicity of the heteroatoms within a single molecule. frontiersin.org The nomenclature of these compounds follows IUPAC conventions, specifying the nature and position of each substituent on the phosphorus core. For "Acetamido(methoxy)phosphinate," the name indicates an acetamido group (–NHC(O)CH₃) and a methoxy (B1213986) group (–OCH₃) attached to the phosphinate core.

Overview of Amidophosphinate and Alkoxyphosphinate Subclasses

"this compound" is a member of two key subclasses of organophosphorus compounds: amidophosphinates and alkoxyphosphinates.

Amidophosphinates contain a phosphorus-nitrogen (P-N) bond. This class of compounds has been investigated for various applications, and their synthesis is an active area of research. rsc.orgrsc.org The P-N bond introduces specific electronic and steric properties, influencing the molecule's reactivity and coordination chemistry. The synthesis of amidophosphinates can be achieved through methods like the reaction of phosphinic chlorides with amines or through copper-catalyzed reactions of phosphine (B1218219) chalcogenides with peroxyamidates. rsc.orgsemanticscholar.org

Alkoxyphosphinates are characterized by a phosphorus-oxygen-carbon (P-O-C) linkage, specifically where the oxygen is part of an alkoxy group. The synthesis of α-alkoxyphosphonates, a closely related class, has been reported through the reaction of α-hydroxyphosphonates with alkylating agents or via the reaction of trivalent phosphorus compounds with enol ethers. tandfonline.commdpi.com The methoxy group in these compounds can significantly influence their biological properties and clearance from biological systems. nih.gov

Detailed Research Findings

Due to the highly specific nature of "this compound," direct research findings are scarce in publicly available literature. However, by examining the chemistry of its constituent parts and related compounds, we can infer its likely chemical behavior and properties.

Hypothetical Synthesis Routes

The synthesis of this compound would involve the formation of both a P-N (amide) bond and a P-O (ester) bond on a phosphinic acid precursor. A plausible synthetic strategy could involve a multi-step process starting from a suitable phosphinic chloride.

Esterification: Reaction of a dichlorophosphine with methanol (B129727) (CH₃OH) would yield a methoxy-substituted phosphinic chloride.

Amidation: Subsequent reaction of this intermediate with acetamide (B32628) (CH₃CONH₂) or its corresponding anion in the presence of a base would lead to the formation of the P-N bond, yielding the target molecule.

Alternatively, a method analogous to the Michaelis-Arbuzov or Michaelis-Becker reaction could be envisioned, though these are more commonly applied to phosphonate (B1237965) synthesis. tandfonline.comresearchgate.net Another approach could involve the direct condensation of a phosphinic acid with acetamide and methanol under specific catalytic conditions, potentially microwave-assisted. semanticscholar.org

Interactive Data Table: Potential Synthetic Precursors and Reagents

| Compound Name | Molecular Formula | Role in Synthesis |

| Dichlorophosphine | R-PCl₂ | Starting material |

| Methanol | CH₃OH | Source of methoxy group |

| Acetamide | CH₃CONH₂ | Source of acetamido group |

| Phosphinic Acid | R-P(O)(OH)H | Precursor for condensation |

| Triethylamine | (C₂H₅)₃N | Base catalyst |

Predicted Chemical and Physical Properties

The properties of this compound can be predicted based on the functional groups present.

Acetamido Group: The acetamide moiety (CH₃CONH₂) is a neutral but polar group capable of hydrogen bonding. allen.in It can undergo hydrolysis under acidic or basic conditions to yield acetic acid and an aminophosphinate. allen.in

Methoxy Group: The methoxy group (–OCH₃) is an electron-donating group that can influence the reactivity of the phosphorus center. rsc.org Its presence generally increases lipophilicity compared to a hydroxyl group.

Phosphinate Core: The P=O bond is a strong dipole and a prominent feature in the infrared spectrum. researchgate.net The phosphorus atom is pentavalent and tetrahedral.

Interactive Data Table: Predicted Physical Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₃H₈NO₃P | Based on structural components |

| Molar Mass | 139.07 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar organophosphorus compounds |

| Solubility | Expected to be soluble in polar organic solvents | Presence of polar amide and P=O groups |

| Hydrogen Bonding | Capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O, P=O) | Presence of amide and phosphoryl groups |

Spectroscopic Characterization

The structure of this compound could be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: A single resonance is expected, with a chemical shift characteristic of phosphinates containing both P-N and P-O bonds. For comparison, shifts for some methoxyphosphinate (B1600683) derivatives are reported in the range of 13.3–15.8 ppm.

¹H NMR: Signals corresponding to the methyl protons of the acetamido group, the methoxy protons, and the N-H proton would be observed. The methoxy protons typically resonate around 3.0–3.9 ppm.

¹³C NMR: Resonances for the carbonyl carbon of the acetamido group (around 170 ppm), the methyl carbon of the acetamido group, and the methoxy carbon would be key identifiers.

Infrared (IR) Spectroscopy:

A strong absorption band for the P=O stretching vibration is expected in the range of 1200–1300 cm⁻¹. researchgate.net

The C=O stretching of the amide group would appear around 1640-1680 cm⁻¹. researchgate.net

An N-H stretching band would be present around 3200-3300 cm⁻¹.

O-CH₃ stretching vibrations would be observed around 2800–3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) could confirm the elemental composition. azooptics.comosti.gov Fragmentation would likely involve cleavage of the P-N, P-O, and P-C bonds.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Reference Analogues |

| ³¹P NMR | Single peak, ~10-20 ppm | Diethyl α-methanesulfonyloxy-4-nitrobenzylphosphonate (13.3 ppm) |

| ¹H NMR | δ ~2.0 ppm (s, 3H, COCH₃), δ ~3.7 ppm (d, 3H, OCH₃, J(H-P) ~11 Hz), δ ~7-8 ppm (br s, 1H, NH) | General regions for acetyl and methoxy groups |

| IR (cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O stretch), ~1250 (P=O stretch), ~1030 (P-O-C stretch) | O-n-nonyl(N,N-dibutylcarbamoylmethyl) methyl phosphinate (P=O at 1230 cm⁻¹, C=O at 1640 cm⁻¹) researchgate.net |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ at ~139 or 140 | Based on calculated molecular weight |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

82452-61-7 |

|---|---|

Molecular Formula |

C3H7NO4P- |

Molecular Weight |

152.07 g/mol |

IUPAC Name |

acetamido(methoxy)phosphinate |

InChI |

InChI=1S/C3H8NO4P/c1-3(5)4-9(6,7)8-2/h1-2H3,(H2,4,5,6,7)/p-1 |

InChI Key |

OEUXCUMOOWHYQO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NP(=O)([O-])OC |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Acetamido Methoxy Phosphinate Frameworks

Detailed Reaction Mechanism Investigations

Nucleophilic Substitution Pathways at the Phosphorus Center

No specific studies detailing nucleophilic substitution reactions at the phosphorus center of acetamido(methoxy)phosphinate have been found. In related organophosphorus compounds, the phosphorus center is often electrophilic and susceptible to attack by nucleophiles, which can lead to the displacement of a leaving group. The nature of the substituents on the phosphorus atom significantly influences the rate and mechanism of such reactions.

Rearrangement Mechanisms (e.g., 1,2-Phosphono Migration Analogues)

There is no available literature describing rearrangement mechanisms, such as analogues of 1,2-phosphono migrations, involving the this compound framework.

Addition-Elimination Reaction Dynamics

The dynamics of addition-elimination reactions involving this compound have not been characterized in the scientific literature. For related acylphosphonates, reactions with nucleophiles can proceed via an initial addition to the carbonyl group. jocpr.compublish.csiro.auresearchgate.net

Kinetic Studies and Reaction Rate Determination

No kinetic data or studies on the determination of reaction rates for transformations involving this compound are available. Such studies would be essential for understanding the factors that control the speed of its chemical reactions.

Identification and Characterization of Reaction Intermediates

There are no published reports on the identification or characterization of reaction intermediates in transformations of this compound. The isolation or spectroscopic observation of intermediates is crucial for confirming proposed reaction mechanisms.

Mechanistic Role of Catalysts in Phosphinate Transformations

While catalysis is a cornerstone of organophosphorus chemistry, the specific mechanistic role of catalysts in transformations of this compound has not been investigated. In analogous chemistries, catalysts can be employed to enhance reaction rates and control selectivity. thieme-connect.com

Stereochemical Analysis of Acetamido Methoxy Phosphinate Structures

Determination of Absolute Configuration at the Phosphorus Stereocenter

Establishing the absolute configuration (R or S) of the stereogenic phosphorus atom in Acetamido(methoxy)phosphinate is crucial for stereospecific synthesis and for correlating structure with activity in various applications. Several analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining absolute stereochemistry. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally assigning the absolute configuration. This method was successfully used to confirm the absolute stereochemistry of related phosphinate pseudopeptides. nih.gov For complex molecules with multiple stereocenters, this technique provides unambiguous assignment for each one. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for stereochemical elucidation in solution.

Use of Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of this compound can form diastereomeric solvates, which are non-equivalent on the NMR timescale. This results in the splitting of signals, particularly the ³¹P NMR signal, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparison with standards.

2D NMR Techniques: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative stereochemistry of diastereomers. For instance, the absolute configuration at the phosphorus center of diastereomeric dinucleoside methanephosphonamidates was assigned by analyzing 2D ROESY cross-peaks. researchgate.net This approach relies on measuring through-space proximities between specific protons and the substituents on the phosphorus atom.

Chemical Correlation: The absolute configuration can also be determined by chemically converting the phosphinate into a compound of a known stereochemical configuration, or by synthesizing it from a precursor of known chirality via a reaction with a known stereochemical outcome (e.g., full retention or inversion). mdpi.com For example, optically active phosphinates have been used to synthesize P-stereogenic tertiary phosphine (B1218219) oxides with known configurations. rsc.org

Table 1: Methods for Determining Absolute Configuration at Phosphorus Stereocenters

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Unambiguous and definitive determination of absolute configuration. nih.govchinesechemsoc.org | Requires a single, well-diffracting crystal of high purity, which can be difficult to obtain. |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes that exhibit distinct NMR signals. | Applicable in solution; useful for determining enantiomeric excess. | Assignment of absolute configuration often requires a reference standard of known configuration. |

| 2D ROESY NMR | Measurement of through-space nuclear Overhauser effects to determine spatial proximity of atoms. | Provides detailed structural information in solution; does not require crystallization. researchgate.net | Can be complex to interpret; relies on the presence of appropriate proton signals near the chiral center. |

| Chemical Correlation | Stereospecific conversion to or from a compound of known absolute configuration. mdpi.com | Does not require sophisticated instrumentation; relies on well-understood reaction mechanisms. | Requires a suitable reaction pathway with known stereochemistry (inversion or retention). rsc.org |

Conformational Preferences and Their Stereochemical Impact

Theoretical and experimental studies on related organophosphorus compounds indicate that the rotation around these bonds is not free. jst.go.jpcapes.gov.br There exist preferred staggered conformations that minimize steric hindrance and torsional strain. The relative energies of these conformers determine the conformational equilibrium. For this compound, the size and electronic properties of the acetamido and methoxy (B1213986) groups will significantly influence the rotational barriers and the population of different rotamers. These conformational preferences can impact the molecule's ability to bind to biological targets or to participate in chemical reactions by presenting a specific three-dimensional arrangement to an approaching reagent.

Table 2: Typical Geometrical Parameters for a Phosphinate Core

| Parameter | Typical Value | Significance |

|---|---|---|

| P=O Bond Length | ~1.45 - 1.49 Å | Indicates a strong double bond character, influencing the electronic environment of the P atom. |

| P-O(ester) Bond Length | ~1.56 - 1.61 Å | Single bond character, axis of potential rotation. |

| P-N Bond Length | ~1.65 - 1.70 Å | Single bond character, axis of potential rotation. |

| P-C Bond Length | ~1.78 - 1.83 Å | Strong, stable covalent bond, axis of potential rotation. |

| O=P-O Bond Angle | ~115 - 120° | Deviations from ideal tetrahedral angle (109.5°) due to steric and electronic differences between substituents. |

| O=P-C Bond Angle | ~110 - 115° | |

| O-P-C Bond Angle | ~100 - 107° |

Dynamic Stereochemistry in Phosphinate Reactions

The stereochemical outcome of reactions involving the chiral phosphorus center of phosphinates is of paramount importance. Depending on the reaction mechanism, transformations at the phosphorus center can proceed with either inversion, retention, or loss of stereochemical configuration.

Stereospecific Reactions: Many nucleophilic substitution reactions at a tetrahedral phosphorus(V) center are stereospecific.

Inversion of Configuration: Reactions that follow a bimolecular nucleophilic substitution (Sₙ2@P) mechanism, often involving a trigonal bipyramidal transition state or intermediate where the nucleophile enters and the leaving group departs from apical positions, typically proceed with inversion of configuration. The Atherton-Todd reaction is an example that can proceed with complete stereoinversion at the phosphorus atom. nih.gov

Retention of Configuration: Reactions involving an addition-elimination mechanism, where the initial adduct may undergo pseudorotation before the leaving group is expelled, can lead to retention of configuration. mdpi.com For instance, the Hirao cross-coupling reaction of chiral H-phosphonates often proceeds with retention of the absolute configuration at the phosphorus atom. mdpi.com

Dynamic Kinetic Asymmetric Transformation (DYKAT): In some reactions, a racemic or rapidly epimerizing starting material can be converted into a single, enantiomerically enriched product. This process, known as Dynamic Kinetic Asymmetric Transformation (DYKAT), involves the rapid equilibration of the starting material's enantiomers under the reaction conditions, while one enantiomer reacts faster with a chiral reagent or catalyst. nih.govrsc.org This has been observed in the condensation of ribonucleoside 3'-H-phosphonates, where DYKAT was a major factor in the stereoselective formation of one diastereomer. rsc.org

Epimerization: The stereochemical integrity of the phosphorus center in this compound can be compromised under certain conditions (e.g., presence of nucleophilic catalysts), leading to epimerization or racemization. sci-hub.se Understanding the conditions that promote or prevent epimerization is critical for handling and synthesizing stereochemically pure phosphinates.

Table 3: Stereochemical Outcomes in Common Phosphinate Reactions

| Reaction Type | Typical Reagents | Common Stereochemical Outcome | Reference |

|---|---|---|---|

| Atherton-Todd Reaction | Alcohol/Amine, CCl₄, Base | Inversion of configuration | nih.gov |

| Michaelis-Arbuzov Reaction | Alkyl Halide | Inversion of configuration (at P(III) precursor) | mdpi.com |

| Hirao Cross-Coupling | Aryl Halide, Pd Catalyst | Retention of configuration | mdpi.com |

| Nucleophilic Substitution (Sₙ2@P) | Strong Nucleophiles | Generally Inversion | mdpi.com |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Chiral Catalyst/Reagent on equilibrating substrate | Formation of a single stereoisomer | rsc.org |

Application of Stereochemical Descriptors (e.g., D(P)/L(P) Notation)

Clear and unambiguous notation is essential for describing the stereochemistry of chiral phosphorus compounds.

Cahn-Ingold-Prelog (R/S) System: The most universally applied system is the Cahn-Ingold-Prelog (CIP) convention. For this compound, the four substituents attached to the phosphorus atom are assigned priorities based on atomic number. The phosphoryl oxygen (P=O) is treated as two bonds to oxygen. The molecule is then oriented so that the lowest-priority group points away from the viewer, and the sequence from highest to lowest priority of the remaining three groups is determined to be either clockwise (R-configuration) or counter-clockwise (S-configuration).

D(P)/L(P) Notation: In specific fields, such as nucleotide chemistry, alternative notation systems have been proposed to better reflect structural relationships between series of compounds. The D(P)/L(P) notation was proposed for P-chiral dinucleoside monophosphate analogues. researchgate.net This system is based on a structural analogy to a reference molecule. For instance, in a series of related P-chiral compounds, the D(P) descriptor might be assigned to the isomer that is structurally analogous to a D-amino acid or D-sugar, while the L(P) descriptor is assigned to its enantiomer. While not standard for general phosphinates, such a system could be developed for a specific class of phosphinate analogues to provide a convenient way to track stereochemistry through reaction pathways where an R/S designation might change due to changes in substituent priority, even if the configuration at phosphorus is retained. researchgate.net For this compound, a D(P)/L(P) system would require the definition of a suitable reference compound and a clear set of rules for establishing the structural analogy.

Theoretical and Computational Chemistry Studies of Acetamido Methoxy Phosphinate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Density Functional Theory (DFT) is a widely used method for organophosphorus compounds due to its balance of computational cost and accuracy. researchgate.net A DFT study of acetamido(methoxy)phosphinate would provide a detailed description of its electronic structure.

The primary outputs of such a calculation include the optimized molecular geometry (bond lengths and angles) and key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability, while a small gap indicates a higher propensity to react. nih.gov Furthermore, the distribution of these frontier orbitals reveals the most likely sites for nucleophilic and electrophilic attack.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the phosphoryl (P=O) and carbonyl (C=O) oxygen atoms, making them potential sites for hydrogen bonding or electrophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d,p) level of theory. This data is illustrative and does not represent published results.

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | +1.2 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. rwth-aachen.de For this compound, this could involve studying its hydrolysis, its role as an inhibitor of enzymes like cholinesterases, or its synthesis. nih.govscielo.br Using quantum mechanical methods, researchers can map the potential energy surface of a reaction.

This process involves identifying all relevant stationary points: reactants, intermediates, transition states, and products. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the precise geometry and energy of the TS is crucial for calculating the activation energy, which determines the reaction rate.

For example, a study on the hydrolysis of the P-O or P-N bond would involve modeling the approach of a water molecule, the formation of a pentavalent phosphorus intermediate, and the subsequent bond cleavage. Calculations would determine the energy of the transition state for this process, revealing the kinetic feasibility of the reaction. Such studies can also clarify the role of catalysts or additional solvent molecules in the reaction mechanism. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. nih.gov this compound possesses several rotatable bonds (e.g., C-N, N-P, P-O), giving it significant conformational flexibility. MD simulations can explore this conformational landscape to identify the most stable, low-energy structures and the transitions between them.

In an MD simulation, the molecule is treated using a classical force field, which defines the potential energy based on bond lengths, angles, and dihedrals. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time (typically nanoseconds to microseconds). Analysis of these trajectories can reveal:

Preferred Conformations: Identifying the most frequently adopted shapes of the molecule in a given environment (e.g., in a vacuum or in a solvent).

Dihedral Angle Distributions: Quantifying the rotation around specific bonds. For instance, the rotation around the N-P bond could be crucial for its interaction with other molecules.

Intramolecular Hydrogen Bonding: Determining if any stable conformations are supported by internal hydrogen bonds, for example, between the N-H group and the phosphoryl oxygen.

These simulations provide a dynamic picture of the molecule's flexibility, which is essential for understanding its recognition by other molecules, such as enzyme active sites. nih.govmdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, the most relevant predicted spectra would be Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding for each nucleus (¹H, ¹³C, ³¹P, ¹⁵N). uni-muenchen.de These can then be converted to chemical shifts (δ) by comparing them to a calculated reference compound like tetramethylsilane (B1202638) (TMS) or phosphine (B1218219). uni-muenchen.de The ³¹P NMR chemical shift is particularly characteristic for organophosphorus compounds and its prediction can help assign the phosphorus environment. tandfonline.comosti.gov

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the P=O, C=O, or N-H bonds, or the bending of various groups. The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of absorption bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This data is illustrative and does not represent published results.

| Parameter | Predicted Value | Comments |

|---|---|---|

| ³¹P NMR Chemical Shift | 25 - 30 ppm | Relative to 85% H₃PO₄. Typical range for phosphinates. |

| ¹H NMR (N-H proton) | 7.5 - 8.5 ppm | Chemical shift can vary with solvent and concentration. |

| ¹³C NMR (C=O carbon) | 170 - 175 ppm | Typical range for an amide carbonyl. |

| IR Frequency (P=O stretch) | 1220 - 1260 cm⁻¹ | Strong absorption band. |

| IR Frequency (C=O stretch) | 1680 - 1710 cm⁻¹ | Strong absorption band, characteristic of amides. |

| IR Frequency (N-H stretch) | 3200 - 3300 cm⁻¹ | Broad absorption due to potential hydrogen bonding. |

Studies on Noncovalent Interactions and Supramolecular Assembly

The way molecules interact with each other through noncovalent forces governs their physical properties and their assembly into larger structures. scispace.comacs.org this compound has multiple functional groups capable of forming such interactions, primarily hydrogen bonds and dipole-dipole interactions.

The N-H group can act as a hydrogen bond donor, while the phosphoryl (P=O) and carbonyl (C=O) oxygens are strong hydrogen bond acceptors. hku.hk Computational studies can model the formation of dimers or larger clusters of this compound molecules. rsc.org By calculating the interaction energies, these studies can quantify the strength of the intermolecular hydrogen bonds (e.g., N-H···O=P). This is critical for understanding the crystal packing in the solid state and the behavior of the compound in solution. nih.gov

Furthermore, these studies can model the interaction of this compound with other molecules, such as solvent molecules (e.g., water) or biological macromolecules. This is particularly relevant for understanding how it might bind within a receptor pocket, where a network of noncovalent interactions determines the binding affinity and specificity. nih.govrsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphine |

Advanced Characterization Techniques for Acetamido Methoxy Phosphinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of acetamido(methoxy)phosphinate in solution. By examining the magnetic properties of its constituent atomic nuclei, primarily phosphorus-31, proton (¹H), and carbon-13 (¹³C), a wealth of information regarding its connectivity and spatial arrangement can be obtained.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is particularly powerful for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, which results in sharp and easily interpretable signals. wikipedia.orghuji.ac.il The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, providing direct insight into its oxidation state and bonding. For this compound, the phosphorus atom is in a phosphinate environment, which typically resonates in a specific region of the ³¹P NMR spectrum. The precise chemical shift is influenced by the electron-withdrawing acetamido group and the electron-donating methoxy (B1213986) group attached to the phosphorus center.

In a typical analysis, the ³¹P NMR spectrum of this compound would be recorded with proton decoupling to simplify the spectrum to a single peak, assuming a single phosphorus environment. huji.ac.il The chemical shift for phosphinates generally appears in a characteristic range. For instance, related phosphinate compounds show signals that can be used to infer the expected chemical shift for the title compound. The observation of a single resonance would confirm the presence of a unique phosphorus environment in the molecule.

Table 1: Illustrative ³¹P NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | ~30-40 (Expected) |

| Diethyl phosphinate | CDCl₃ | ~35 |

| Methyl phenylphosphinate | CDCl₃ | ~38 |

Note: The chemical shift for this compound is an expected value based on the shifts of structurally similar phosphinates.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary structural information by mapping the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the acetamido (CH₃CONH-), methoxy (CH₃O-), and any other organic substituents. The coupling of these protons to the phosphorus nucleus (J-coupling) provides valuable information about the proximity of these groups to the phosphorus center. For example, the methoxy protons would likely appear as a doublet due to coupling with the ³¹P nucleus. libretexts.org

¹³C NMR spectroscopy, often recorded with proton decoupling, reveals the number of unique carbon environments in the molecule. savemyexams.com The chemical shifts of the carbonyl carbon in the acetamido group and the methoxy carbon are particularly diagnostic. researchgate.net Similar to ¹H NMR, coupling between ¹³C and ³¹P nuclei can be observed, providing further confirmation of the molecular structure. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC can be employed to establish the connectivity between different parts of the molecule. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | N-H (Amide) | 7.0 - 8.5 | Broad singlet |

| ¹H | O-CH₃ (Methoxy) | 3.5 - 4.0 | Doublet (³JHP) |

| ¹H | C-CH₃ (Acetyl) | 2.0 - 2.5 | Singlet |

| ¹³C | C=O (Amide) | 165 - 175 | Doublet (²JCP) |

| ¹³C | O-CH₃ (Methoxy) | 50 - 60 | Doublet (²JCP) |

| ¹³C | C-CH₃ (Acetyl) | 20 - 30 | Singlet |

Note: These are typical chemical shift ranges and the exact values can vary based on solvent and other experimental conditions.

Phosphorus-31 NMR Spectroscopy

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a crystalline sample of this compound, single-crystal XRD analysis can provide accurate bond lengths, bond angles, and torsional angles. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amide group, which can dictate the crystal packing and physical properties of the compound. researchgate.net Powder XRD can be used to identify the crystalline phase of a bulk sample and assess its purity. scispace.com The crystal structure of related phosphonate (B1237965) and acetamide-containing compounds has been successfully determined using this technique, providing insights into their supramolecular chemistry. rcsb.orgpdbj.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound. rsc.org The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), offers valuable structural information. rsc.org The fragmentation of this compound would likely involve the loss of the methoxy group, the acetamido group, or other characteristic fragments, which helps to confirm the proposed structure.

Table 3: Hypothetical Mass Spectrometry Data for this compound (C₃H₈NO₃P)

| Ionization Mode | Calculated m/z (M+H)⁺ | Observed m/z | Fragmentation Ions (m/z) |

| ESI+ | 138.0264 | 138.0261 | 107.0 (M-OCH₃+H)⁺, 79.9 (M-CH₃CONH+H)⁺, 59.0 (CH₃CONH₂)⁺ |

Note: The molecular formula and masses are hypothetical and serve as an illustrative example.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch and C=O stretch of the amide group, the P=O stretch of the phosphinate, and the C-O stretch of the methoxy group. mdpi.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the P-C and C-C bonds.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O (Amide I) | Stretching | 1650 - 1690 |

| N-H | Bending (Amide II) | 1510 - 1550 |

| P=O | Stretching | 1200 - 1260 |

| C-O (Methoxy) | Stretching | 1000 - 1100 |

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. mdpi.commdpi.com The synthesis of this compound can be monitored using techniques such as in situ NMR or in situ IR spectroscopy. For instance, by acquiring ³¹P NMR spectra at regular intervals during the reaction, the disappearance of starting materials and the appearance of the product can be tracked quantitatively. researchgate.net Similarly, in situ IR can monitor changes in the characteristic vibrational bands of reactants and products. chemrxiv.org For solid-state reactions, in situ X-ray diffraction and Raman spectroscopy can follow the transformation of crystalline phases. scispace.comacs.org These methods are powerful for optimizing reaction conditions and identifying any transient intermediates. mdpi.commdpi.com

Reactivity and Derivatization Strategies for Acetamido Methoxy Phosphinate Scaffolds

Transformations at the Phosphorus Center

The phosphorus atom in acetamido(methoxy)phosphinate is a key locus for chemical transformations, allowing for the introduction of various functional groups and the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds.

One of the fundamental reactions at the phosphorus center is its conversion to other phosphorus-containing functional groups. For instance, phosphinates can be transformed into phosphonates. nih.gov This can be achieved through reactions like the Michaelis-Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.org While the classical Michaelis-Arbuzov reaction synthesizes phosphonates from phosphites, analogous transformations of phosphonites can yield phosphinates. wikipedia.org

The phosphorus center can also be targeted for the formation of phosphonamidates. fu-berlin.demdpi.com A common strategy involves the chlorination of the phosphinate to form a phosphonochloridate intermediate, which is then reacted with an amine or amino acid ester. nih.govmdpi.com Reagents like oxalyl chloride or phosphorus pentachloride are often employed for the initial chlorination step. nih.govmdpi.com Alternatively, the Atherton-Todd reaction provides a method for the formation of phosphonamidates from H-phosphinates and amines in the presence of a base and a halogenating agent like carbon tetrachloride. beilstein-journals.org This reaction generally proceeds with an inversion of configuration at the phosphorus center. beilstein-journals.org

Furthermore, the phosphorus center can undergo nucleophilic substitution reactions. For example, the reaction of phosphinates with nucleophiles can lead to displacement of the methoxy (B1213986) group, although this is more challenging than with phosphonates. The reactivity of the phosphorus center can be influenced by the substituents attached to it.

Table 1: Selected Transformations at the Phosphorus Center of Phosphinate Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Alkyl H-phosphinate | Alkyl halide | Phosphinate | wikipedia.org |

| Phosphinate Ester | Oxalyl chloride, then amine/amino acid ester | Phosphonamidate | nih.govmdpi.com |

| H-phosphinate | Amine, CCl4, base | Phosphonamidate | beilstein-journals.org |

| Phosphinate | Bromine, then nucleophile | Phosphonate (B1237965) or Phosphonamide | nih.gov |

| Phosphinate | Triflic anhydride, then nucleophile (O, S, N, C) | Mixed phosphonates, phosphonamidates, phosphonothioates, phosphinates | d-nb.info |

Chemical Modifications of the Amide Moiety

The amide functionality within the this compound scaffold presents another site for chemical modification, primarily through reactions targeting the amide N-H bond or the carbonyl group.

N-acylation of the amide nitrogen can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base. researchgate.netresearchgate.net This allows for the introduction of a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule. The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions.

The amide bond itself can be a target for cleavage under certain conditions, although it is generally stable. Strong acidic or basic hydrolysis can lead to the cleavage of the amide bond, yielding the corresponding aminophosphinate and acetic acid. However, these conditions can also affect other parts of the molecule, such as the phosphinate ester. nih.govmdpi.com

Modifications can also involve the acetyl group. For instance, the methyl group of the acetyl moiety could potentially be functionalized, though this is less common and would likely require specific and potentially harsh reaction conditions.

Table 2: Examples of Amide Modifications in Related Structures

Reactions Involving the Methoxy Group

The methoxy group attached to the phosphorus atom is a key reactive handle for derivatization. Its primary mode of reaction is cleavage to form the corresponding phosphinic acid or transesterification to introduce different alkoxy groups.

Transesterification, the exchange of the methoxy group for another alcohol, can be achieved, although it is often challenging. tandfonline.com Acid catalysts and high temperatures may be required. tandfonline.com In some cases, ionic liquids have been shown to catalyze the alcoholysis of phosphinates. tandfonline.com

Enzymatic O-methylation of a phosphonate group has been observed in the biosynthesis of the antibiotic dehydrophos, a reaction catalyzed by an S-adenosylmethionine-dependent methyltransferase. nih.govpnas.org While this is a methylation reaction, it highlights the biological relevance of transformations at the phosphonate ester linkage and suggests the potential for biocatalytic approaches to modify the alkoxy group.

Table 3: Common Reactions of the Methoxy Group in Phosphinates

Selective Functionalization of Phosphinate Backbone

Selective functionalization of the phosphinate backbone, away from the phosphorus center, amide, and methoxy groups, allows for the introduction of diverse substituents and the construction of more complex molecular architectures. The specific strategies for backbone functionalization depend on the nature of the carbon skeleton of the this compound.

If the backbone contains reactive functional groups, these can be targeted for modification. For example, if the backbone contains an aromatic ring, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions could be employed, provided the conditions are compatible with the phosphinate and amide moieties. The presence of activating or deactivating groups on the ring will direct the position of substitution.

If the backbone contains aliphatic C-H bonds, selective C-H functionalization represents a powerful but often challenging approach. ehu.es This can involve transition-metal-catalyzed reactions that direct functionalization to a specific position, often guided by a directing group within the molecule.

In cases where the phosphinate is part of a larger molecule, such as a peptide analogue, functional groups on the amino acid side chains can be selectively modified. nih.gov For example, a free carboxyl group can be chemoselectively converted to an amide in the presence of the phosphinic acid moiety using standard peptide coupling reagents. nih.gov Similarly, other functional groups on side chains, such as hydroxyl or amino groups, can be protected and deprotected to allow for selective modification at other sites.

The synthesis of phosphinate backbones can also be designed to incorporate specific functionalities from the outset. For example, the radical addition of H3PO2 to a functionalized alkene can be used to create a phosphinic acid with a desired backbone structure. nih.gov This H-phosphinic acid can then be converted to a nucleophilic phosphorus species and reacted with electrophiles to build up the final molecule. nih.gov

Table 4: Strategies for Phosphinate Backbone Functionalization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acetamido(methoxy)phosphinate, and what analytical techniques validate its purity?

- Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions, often using methoxy and acetamido precursors. Key steps include phosphorylation under inert conditions and purification via column chromatography. Characterization typically involves:

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (P-O-C stretch) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : A sodium adduct [M + Na]⁺ with a mass accuracy of ±0.0002 Da ensures molecular identity .

- ¹H/³¹P NMR : Methoxy protons appear at δ 3.3–3.5 ppm, while phosphorus signals in the δ 20–30 ppm range validate the phosphinate moiety .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Due to potential corrosivity and reactivity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate acidic waste and consult institutional guidelines for hazardous chemical disposal .

Q. How can researchers source high-purity this compound, and what quality criteria should be verified?

- Answer : Reputable suppliers (e.g., Sigma-Aldrich, TCI Chemicals) provide ≥98% purity grades. Validate via:

- Certificate of Analysis (CoA) : Check batch-specific HPLC/GC-MS data for impurities.

- Stability Tests : Monitor decomposition under storage conditions (e.g., 4°C in anhydrous environments) .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its reactivity in catalytic applications?

- Answer : The methoxy (-OCH₃) group acts as a proton relay in catalytic cycles, enhancing electron transfer efficiency. For example, in nickel-based catalysts, methoxy-modified ligands accelerate proton dissociation from the active site, reducing energy barriers by ~15% . Computational studies (DFT) suggest this group stabilizes transition states via hydrogen-bonding interactions .

Q. What methodologies resolve contradictions in reported toxicity data for this compound analogs?

- Answer : Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo). A systematic approach includes:

- Meta-Analysis : Aggregate data from PubMed/TOXNET using keywords like "organophosphinate toxicity" .

- Dose-Response Studies : Compare LD₅₀ values across species (e.g., rodents vs. zebrafish) to identify interspecies variability .

- Mechanistic Studies : Use RNA sequencing to pinpoint metabolic pathways affected by phosphinate exposure .

Q. How can computational modeling optimize the design of this compound derivatives for targeted drug delivery?

- Answer : Molecular dynamics (MD) simulations predict binding affinities to biological targets (e.g., kinases). Key steps:

- Docking Studies : Use AutoDock Vina to screen derivatives against receptor pockets (e.g., EGFR).

- ADMET Prediction : SwissADME evaluates bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores >80% (e.g., via Synthia software) .

Q. What experimental strategies mitigate byproduct formation during this compound synthesis?

- Answer : Byproducts like phosphoric acid derivatives arise from hydrolysis. Mitigation strategies:

- Temperature Control : Maintain reactions at −10°C to suppress side reactions .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during phosphorylation .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry .

Methodological Considerations

- Literature Review : Use PubMed’s MeSH terms (e.g., "phosphinates/chemical synthesis") and filter by publication date (last 5 years) to identify emerging techniques .

- Data Reproducibility : Archive raw NMR/HRMS spectra in repositories like Zenodo for peer validation .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.